N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide
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Overview
Description
“N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Scientific Research Applications
Applications in Drug Discovery and Development
Benzothiazole derivatives, including structures similar to N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide, have shown a broad spectrum of biological activities, making them valuable in drug discovery and development. These compounds have been studied for various pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The therapeutic potential of benzothiazoles has been highlighted in numerous studies, indicating their significance in medicinal chemistry (Kamal et al., 2015; Law & Yeong, 2022). These findings suggest that compounds like this compound could be explored for their potential in treating various diseases.
Role in Understanding Toxicity and Environmental Impact
Research on similar compounds has also focused on understanding their toxicity and environmental impact. The occurrence, fate, and behavior of related chemical structures in aquatic environments have been reviewed, providing insight into their biodegradability and potential as emerging contaminants (Haman et al., 2015). This research is crucial for assessing the environmental safety of chemical compounds used in pharmaceuticals and other products.
Insights into Mechanisms of Action
The study of benzothiazoles and related compounds has also provided valuable insights into their mechanisms of action. For example, the synthesis and evaluation of thiophene analogues of known carcinogens have contributed to understanding the potential carcinogenicity of such compounds (Ashby et al., 1978). These studies are essential for designing safer and more effective therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-14-4-2-1-3-12(14)9-13-10-18-16(23-13)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMPFJMEWYQLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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